Khelloside, the 7-O-β-D-glucopyranoside derivative of the aglycone khellol, is a naturally occurring furanochromone glycoside that serves as a critical benchmark compound in pharmacological and formulation research [1]. Unlike its highly lipophilic and widely studied structural analogs, khelloside features a covalently linked glucose moiety that fundamentally alters its physicochemical and toxicological profile [2]. This structural modification confers exceptional hydrophilicity, eliminating the handling and formulation bottlenecks typically associated with furanochromones [1]. Consequently, khelloside is prioritized in procurement for studies requiring high aqueous solubility, precise dosing in in vivo models, and the absence of confounding gastrointestinal toxicity, making it an indispensable tool for cardiovascular and lipid metabolism research [3].
Attempting to substitute khelloside with its more common aglycone analogs, such as khellin or visnagin, introduces severe process and experimental liabilities. Khellin and visnagin are highly lipophilic, often requiring organic co-solvents that can precipitate out of solution or cause solvent-induced artifacts in sensitive in vitro assays [1]. More critically for in vivo applications, khellin exhibits a 100% incidence of dose-limiting emetic toxicity in primate models [2]. Procuring khellin instead of khelloside for chronic studies or metabolic profiling will inevitably result in high animal attrition rates and formulation failures, whereas khelloside bypasses these barriers entirely through its highly soluble glycosylated scaffold[3].
The glycosylation of the furanochromone scaffold in khelloside drastically enhances its hydrophilicity compared to baseline aglycones. While khellin exhibits a Log P > 2.5, indicating poor aqueous solubility, khelloside possesses a negative Log Kow of -0.42, yielding an estimated water solubility of approximately 6.2 mg/mL at 25°C [1]. This multi-log improvement allows formulators to prepare purely aqueous solutions without relying on DMSO or other organic co-solvents that complicate downstream biological assays[2].
| Evidence Dimension | Estimated Water Solubility / Log Kow |
| Target Compound Data | Khelloside (Log Kow -0.42; ~6.2 mg/mL solubility) |
| Comparator Or Baseline | Khellin (Log P > 2.5; poor aqueous solubility) |
| Quantified Difference | Several orders of magnitude higher aqueous solubility |
| Conditions | 25°C standard physicochemical profiling |
Eliminates the requirement for organic co-solvents in assay preparation, ensuring formulation stability and preventing solvent-induced cytotoxicity in cell-based models.
In direct comparative in vivo studies evaluating hypocholesterolemic agents in female cynomolgus monkeys, khelloside demonstrated a vastly superior safety profile. Visual monitoring confirmed that khellin induced severe emesis in 100% of the treated cohort (9 out of 9 animals) [1]. Conversely, khelloside administration resulted in zero emetic events (0 out of 9 animals), matching the vehicle control [1]. This complete elimination of dose-limiting gastrointestinal toxicity is a direct result of the glucoside moiety altering the compound's systemic interaction profile.
| Evidence Dimension | Incidence of emesis in non-human primates |
| Target Compound Data | Khelloside (0% emesis; 0 out of 9 animals) |
| Comparator Or Baseline | Khellin (100% emesis; 9 out of 9 animals) |
| Quantified Difference | 100% reduction in emetic events |
| Conditions | Oral dosing in female cynomolgus monkey model |
Guarantees animal welfare and data integrity in chronic in vivo studies, preventing premature study termination due to severe adverse events.
Despite the significant structural changes that eliminate toxicity and improve solubility, khelloside retains the core pharmacological efficacy of its parent class. Following a single oral dose of 20 mg/kg in a primate model, khelloside reduced low-density lipoprotein cholesterol (LDL-C) by 30% relative to baseline [1]. This performance is statistically comparable to khellin, which achieved a 32% reduction under the same conditions [1]. The combination of equivalent efficacy and zero emesis yields a vastly superior therapeutic index for khelloside.
| Evidence Dimension | Reduction in Low-Density Lipoprotein Cholesterol (LDL-C) |
| Target Compound Data | Khelloside (30% reduction) |
| Comparator Or Baseline | Khellin (32% reduction) |
| Quantified Difference | Statistically equivalent efficacy (-30% vs -32%) with superior safety |
| Conditions | Single 20 mg/kg oral dose in cynomolgus monkeys |
Proves that procuring the safer, more soluble glycoside does not require sacrificing the primary lipid-lowering performance of the furanochromone class.
Due to its high water solubility (~6.2 mg/mL) and negative Log Kow, khelloside is the ideal furanochromone for developing purely aqueous oral or intravenous formulations, eliminating the need for complex lipid-based delivery systems or toxic co-solvents [1].
The complete absence of emetic toxicity in primate models makes khelloside the preferred compound for long-term dietary or pharmacological intervention studies targeting hypercholesterolemia, where animal welfare and uninterrupted dosing are critical [2].
As a highly hydrophilic glycoside that retains the core pharmacological activity of its parent aglycone, khelloside serves as an excellent reference standard for comparative dissolution and intestinal permeability studies evaluating new furanochromone derivatives[3].
Irritant;Environmental Hazard